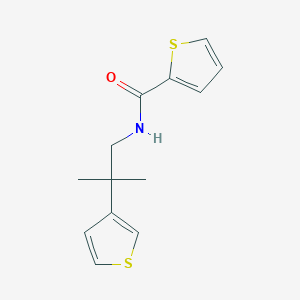
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be found in the literature .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For instance, an iminyl radical initially generates by a single-electron-transfer (SET) process .Physical And Chemical Properties Analysis
Thiophene and its derivatives have various physical and chemical properties. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis : The thiophene nucleus, as seen in compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide, can act as a diene or a dienophile in the intramolecular Diels–Alder reaction. This indicates its potential utility in organic synthesis and the creation of complex chemical structures (Himbert et al., 1990).
Antimicrobial Activity : Compounds with a thiophene-2-carboxamide structure have demonstrated potential antimicrobial activity. For instance, certain derivatives have shown effectiveness against bacterial strains such as B. subtilis and fungal strains like A. niger (Sowmya et al., 2018).
Radioisotope Labeling : Thiophene-2-carboxamide derivatives have been used in the synthesis of radioisotope-labeled compounds, which can be significant in medical imaging and diagnostic research (Saemian et al., 2012).
Cancer Research and Drug Development : Some thiophene-2-carboxamide derivatives have been studied for their potential in cancer treatment. They have shown promising results in molecular docking studies with lung cancer proteins, indicating a potential role in developing anticancer agents (Cakmak et al., 2022).
Enzyme Inhibition : Thiophene-2-carboxamide derivatives have been explored for their inhibitory effects on enzymes like cholinesterases. This suggests their potential in treating conditions like Alzheimer's disease (Kausar et al., 2021).
Pharmacokinetics Study : Some studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) of thiophene-2-carboxamide compounds in animal models. This research is crucial for drug development and safety assessment (Gentili et al., 1990).
Antifungal and Anticancer Activities : Novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antifungal and anticancer activities. This highlights their potential as therapeutic agents in treating various diseases (Shareef et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-13(2,10-5-7-16-8-10)9-14-12(15)11-4-3-6-17-11/h3-8H,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAAARYADMBXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
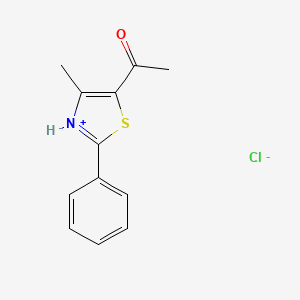
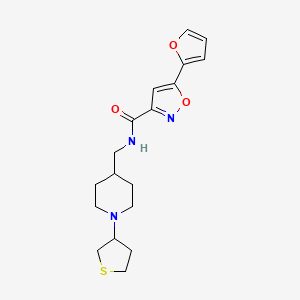
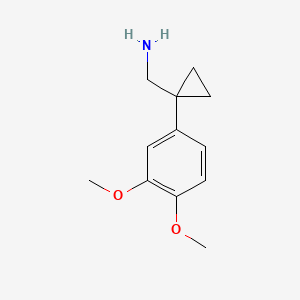
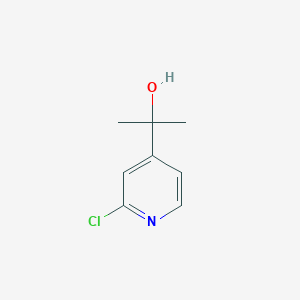
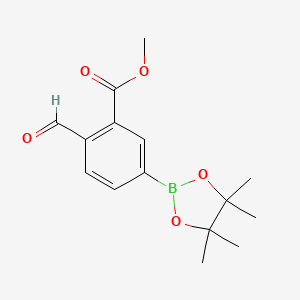
![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)
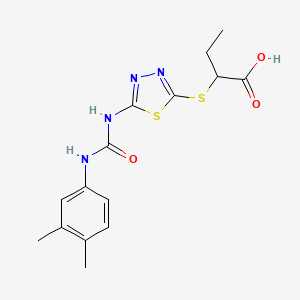
![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)
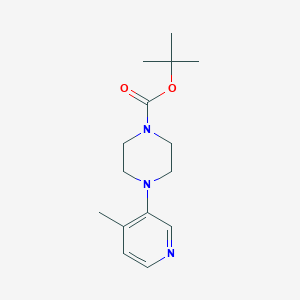
![6-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B2628641.png)
![[3-Amino-5-[(4-ethylphenyl)amino]-4-(propylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2628646.png)
![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)
![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)